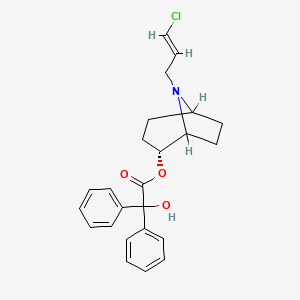
8-(trans-3-Chloro-2-propenyl)-(+)-2-alpha-nortropan-2-ol diphenylglycolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(trans-3-Chloro-2-propenyl)-(+)-2-alpha-nortropan-2-ol diphenylglycolate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a chlorinated propenyl group and a nortropane skeleton.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(trans-3-Chloro-2-propenyl)-(+)-2-alpha-nortropan-2-ol diphenylglycolate typically involves multiple steps. One common method includes the hydrolysis of trans-1,3-dichloropropene to produce trans-3-chloro-2-propenyl hydroxylamine . This intermediate is then reacted with other reagents under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and techniques to handle the reactive intermediates and final product safely and efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
8-(trans-3-Chloro-2-propenyl)-(+)-2-alpha-nortropan-2-ol diphenylglycolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The chlorinated propenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
8-(trans-3-Chloro-2-propenyl)-(+)-2-alpha-nortropan-2-ol diphenylglycolate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of pesticides and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-(trans-3-Chloro-2-propenyl)-(+)-2-alpha-nortropan-2-ol diphenylglycolate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clethodim: A herbicide with a similar chlorinated propenyl group.
Tepraloxydim: Another herbicide with structural similarities.
Cycloxydim: Shares the nortropane skeleton and similar functional groups.
Uniqueness
8-(trans-3-Chloro-2-propenyl)-(+)-2-alpha-nortropan-2-ol diphenylglycolate is unique due to its specific combination of functional groups and molecular structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
73837-05-5 |
|---|---|
Molekularformel |
C24H26ClNO3 |
Molekulargewicht |
411.9 g/mol |
IUPAC-Name |
[(2R)-8-[(E)-3-chloroprop-2-enyl]-8-azabicyclo[3.2.1]octan-2-yl] 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C24H26ClNO3/c25-16-7-17-26-20-12-14-21(26)22(15-13-20)29-23(27)24(28,18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-11,16,20-22,28H,12-15,17H2/b16-7+/t20?,21?,22-/m1/s1 |
InChI-Schlüssel |
UZJIRKJGUFLVRX-AIOJYJCMSA-N |
Isomerische SMILES |
C1CC2CCC([C@@H]1OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)N2C/C=C/Cl |
Kanonische SMILES |
C1CC2C(CCC1N2CC=CCl)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



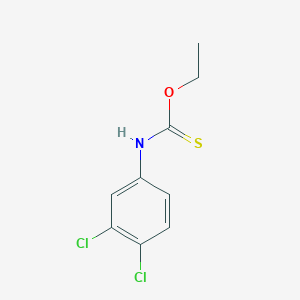

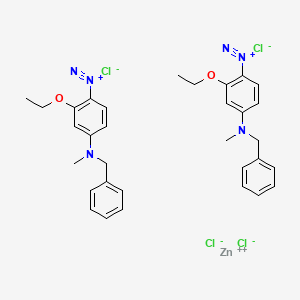

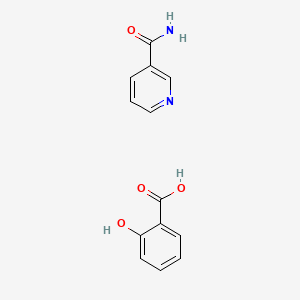

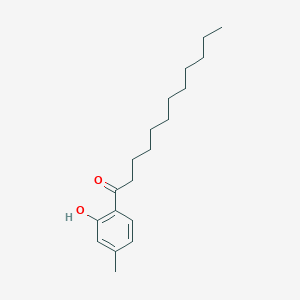
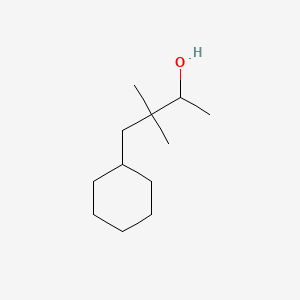

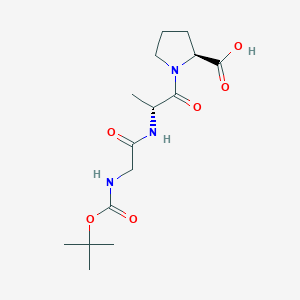
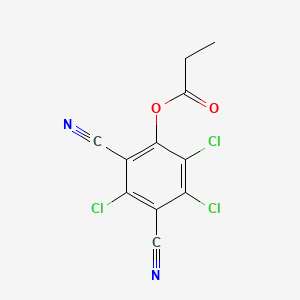

![2-Methyl-6-[(propan-2-yl)oxy]-2H-pyran-3(6H)-one](/img/structure/B14466559.png)
